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Compound of Interest

Compound Name: Benzyl 2-oxoacetate

Cat. No.: B1599646 Get Quote

An In-depth Exploration of the Molecular Properties, Reactivity, and Spectroscopic Signature of

a Key α-Ketoester

This technical guide provides a comprehensive theoretical overview of benzyl 2-oxoacetate, a

significant α-ketoester with potential applications in drug development and organic synthesis. In

the absence of extensive direct theoretical studies on this specific molecule, this paper

synthesizes information from analogous compounds and established computational

methodologies to offer valuable insights for researchers, scientists, and professionals in the

field. The following sections delve into the molecular structure, electronic properties, potential

reaction pathways, and spectroscopic characteristics of benzyl 2-oxoacetate, supported by

detailed computational data and proposed experimental protocols.

Molecular and Electronic Structure
The structural and electronic characteristics of benzyl 2-oxoacetate are fundamental to

understanding its reactivity and potential biological activity. While specific experimental

crystallographic data for benzyl 2-oxoacetate is not readily available, theoretical calculations

using Density Functional Theory (DFT) can provide a robust model of its three-dimensional

geometry and electronic landscape.

A plausible computational approach for this molecule would involve geometry optimization and

frequency calculations using a functional such as B3LYP with a basis set like 6-311G(d,p).

Such a study was performed on the more complex yet structurally related benzyl 2-oxo-1-(prop-
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2-yn-1-yl)-1,2-dihydroquinoline-4-carboxylate, providing a framework for the type of data that

can be generated.[1]

Table 1: Predicted Molecular Properties of Benzyl 2-Oxoacetate (Analogous System)

Property Predicted Value
Computational
Method

Reference System

Molecular Formula C₉H₈O₃ - Benzyl 2-oxoacetate

Molecular Weight 164.16 g/mol - Benzyl 2-oxoacetate

HOMO Energy ~ -6.5 eV B3LYP/6-311G(d,p)

Benzyl 2-oxo-1-(prop-

2-yn-1-yl)-1,2-

dihydroquinoline-4-

carboxylate[1]

LUMO Energy ~ -2.0 eV B3LYP/6-311G(d,p)

Benzyl 2-oxo-1-(prop-

2-yn-1-yl)-1,2-

dihydroquinoline-4-

carboxylate[1]

HOMO-LUMO Gap ~ 4.5 eV B3LYP/6-311G(d,p)

Benzyl 2-oxo-1-(prop-

2-yn-1-yl)-1,2-

dihydroquinoline-4-

carboxylate[1]

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital

(LUMO) are crucial in determining the molecule's reactivity. The HOMO is expected to be

localized on the electron-rich aromatic ring and the ester oxygen, while the LUMO is likely

centered on the electron-deficient α-keto carbonyl group. The HOMO-LUMO energy gap is a

key indicator of chemical reactivity and kinetic stability.

Conformational Analysis
The flexibility of the benzyl and ester groups suggests the existence of multiple low-energy

conformers for benzyl 2-oxoacetate. The rotational barriers around the C-C and C-O single

bonds will dictate the conformational landscape. Theoretical studies on simpler α-ketoesters

like methyl pyruvate can provide insights into these rotational dynamics.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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